oxane-4-carbonyl isothiocyanate
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Overview
Description
Oxane-4-carbonyl isothiocyanate, also known by its IUPAC name tetrahydro-2H-pyran-4-carbonyl isothiocyanate, is a chemical compound with the molecular formula C7H9NO2S. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an oxane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane-4-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of oxane-4-carbonyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product.
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction is carried out under moderate heating (around 40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Column chromatography is commonly used for purification to ensure high purity and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Oxane-4-carbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Bases such as triethylamine and DBU are often used to catalyze reactions.
Major Products
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Oxane-4-carbonyl isothiocyanate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of oxane-4-carbonyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various biological molecules, such as proteins and enzymes, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Sulforaphane: Known for its anticancer properties and found in cruciferous vegetables.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa and known for its health benefits.
Uniqueness
Oxane-4-carbonyl isothiocyanate is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
1153207-11-4 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
oxane-4-carbonyl isothiocyanate |
InChI |
InChI=1S/C7H9NO2S/c9-7(8-5-11)6-1-3-10-4-2-6/h6H,1-4H2 |
InChI Key |
QCPPHZGZDOALJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)N=C=S |
Purity |
95 |
Origin of Product |
United States |
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